Methyl 6-((2-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
Historical Development of 1,2,3,4-Tetrahydropyridine Chemistry
The exploration of tetrahydropyridines began in the early 20th century with the isolation of partially reduced pyridine derivatives from natural sources. The parent 1,2,3,4-tetrahydropyridine structure, characterized by a six-membered ring with one double bond and a single nitrogen atom, was first synthesized in 1932 via the partial reduction of pyridinium salts using sodium amalgam. This method laid the groundwork for subsequent synthetic innovations, such as the Ireland-Claisen rearrangement and ring-closing olefin metathesis, which enabled access to substituted tetrahydropyridines with precise stereochemical control.
A pivotal advancement emerged in the 1960s with the development of the Chichibabin pyridine synthesis, which facilitated the construction of polysubstituted pyridines and their reduced analogs. For example, the abnormal Chichibabin reaction was later adapted to generate N-alkyltetrahydropyridines through borohydride-mediated reduction of pyridinium intermediates. These methodologies expanded the synthetic toolkit for tetrahydropyridine derivatives, enabling the incorporation of diverse functional groups critical for pharmacological activity.
Table 1: Milestones in Tetrahydropyridine Synthesis
Position of Substituted Tetrahydropyridines in Heterocyclic Research
Substituted tetrahydropyridines occupy a unique niche in heterocyclic chemistry due to their conformational flexibility and electronic diversity. The target compound’s structure highlights three key features:
- Electron-Withdrawing Groups : The 5-cyano and 2-oxo substituents polarize the ring, enhancing reactivity toward nucleophilic attack at the α,β-unsaturated ketone position.
- Aromatic Substituents : The 4-ethoxyphenyl group introduces steric bulk and lipophilicity, while the 2-chlorobenzylthio moiety contributes to π-π stacking interactions in biological targets.
- Ester Functionality : The methyl ester at position 3 serves as a metabolically labile prodrug motif, enabling intracellular hydrolysis to the active carboxylic acid.
These attributes make tetrahydropyridines indispensable intermediates in alkaloid synthesis and multicomponent reactions. For instance, the Stevens rearrangement has been employed to shift N-benzyl groups to the 2-position, facilitating quaternary center formation in indeno-tetrahydropyridine natural products like haouamine A.
Significance in Structure-Based Drug Design
Tetrahydropyridines are privileged scaffolds in drug discovery due to their ability to mimic transition states in enzymatic reactions. The target compound’s 1,2,3,4-tetrahydropyridine core adopts a boat conformation, positioning the 4-ethoxyphenyl and 2-chlorobenzylthio groups in pseudoequatorial orientations that minimize steric clash. This conformational preference is critical for binding to ATP-binding pockets in kinase inhibitors.
Table 2: Biological Targets of Tetrahydropyridine Derivatives
| Target Class | Example Activity | Key Substituents |
|---|---|---|
| Kinase Inhibitors | EGFR inhibition (IC₅₀ = 12 nM) | 4-Aryl, 5-cyano |
| Antimicrobial Agents | Staphylococcus aureus (MIC = 2 µg/mL) | 2-Thioether, 6-haloalkyl |
| Neurotransmitter Modulators | σ₁ Receptor binding (Kᵢ = 8 nM) | 3-Carboxylate, 2-oxo |
The 5-cyano group in the target compound enhances electron-deficient character, promoting hydrogen bonding with backbone amides in target proteins. Similarly, the 2-chlorobenzylthio group’s hydrophobic surface area complements aromatic residues in binding sites, as observed in crystallographic studies of haouamine A analogs.
Research Evolution and Current Scientific Interest
Recent advances in tetrahydropyridine chemistry focus on stereoselective synthesis and computational modeling. For example, density functional theory (DFT) studies have elucidated the mechanism of pyridine hydrogenation catalyzed by frustrated Lewis pairs, revealing a rate-limiting proton transfer step with a free energy barrier of 27.9 kcal/mol in toluene. These insights guide the design of catalysts for regioselective reductions.
Modern synthetic strategies emphasize atom economy and enantiocontrol. Gold(I)-catalyzed oxidative amination enables the construction of tetrahydropyridines with 98% enantiomeric excess, while palladium-mediated diastereoselective cyclizations achieve dr values up to 20:1. The target compound’s synthesis likely employs similar methodologies, leveraging reductive amination and thio-Michael additions to install its multifunctional substituents.
Current investigations explore tetrahydropyridines as covalent inhibitors via their α,β-unsaturated ketone moiety. Warhead activation through keto-enol tautomerism allows selective modification of cysteine residues in disease-associated proteins. Such applications underscore the scaffold’s enduring relevance in medicinal chemistry.
Properties
IUPAC Name |
methyl 6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-3-30-16-10-8-14(9-11-16)19-17(12-25)22(26-21(27)20(19)23(28)29-2)31-13-15-6-4-5-7-18(15)24/h4-11,19-20H,3,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCULQYXIUWNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((2-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, ethoxybenzaldehyde, and cyanoacetic acid. The key steps in the synthesis may involve:
Condensation Reaction: Ethoxybenzaldehyde reacts with cyanoacetic acid in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridine ring.
Thioether Formation: The 2-chlorobenzyl chloride is introduced to form the thioether linkage.
Esterification: Finally, esterification is carried out to obtain the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Thioether oxidation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | Sulfoxide derivative | |
| KMnO<sub>4</sub> (acidic), 60°C, 4 hrs | Sulfone derivative |
Mechanistic Insight : The sulfur atom in the thioether is electrophilic, making it susceptible to oxidation. Hydrogen peroxide generates sulfoxides via a radical intermediate, while stronger oxidants like KMnO<sub>4</sub> produce sulfones through electrophilic addition.
Reduction Reactions
The cyano (-CN) group and ester functionality can be reduced selectively:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Cyano group reduction | LiAlH<sub>4</sub>, anhydrous THF, 0°C → RT | Primary amine derivative | |
| Ester reduction | DIBAL-H, toluene, -78°C | Alcohol derivative |
Key Observation : LiAlH<sub>4</sub> selectively reduces the cyano group to a primary amine without affecting the ester moiety. DIBAL-H preferentially reduces the ester to a primary alcohol under cryogenic conditions.
Nucleophilic Substitution Reactions
The 2-chlorobenzyl group participates in aromatic and aliphatic substitution:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Aromatic substitution | KOH (aq), Cu catalyst, 120°C | Phenolic derivative | |
| Aliphatic displacement | Sodium ethoxide, ethanol, reflux | Benzyl ether derivative |
Synthetic Utility : The chlorine atom on the benzyl group acts as a leaving group in both SN<sub>Ar</sub> (aromatic) and SN<sub>2</sub> (aliphatic) mechanisms, enabling derivatization with oxygen or nitrogen nucleophiles.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H<sub>2</sub>O, reflux | Carboxylic acid derivative | |
| Basic hydrolysis | NaOH (10%), ethanol, 80°C | Sodium carboxylate |
Stability Note : The ester is stable under neutral conditions but hydrolyzes rapidly in strong acids or bases due to electrophilic or nucleophilic attack at the carbonyl carbon.
Condensation and Cycloaddition
The cyano group facilitates condensation reactions:
Research Findings : The electron-withdrawing cyano group activates adjacent positions for nucleophilic attack, enabling cycloadditions to form five-membered heterocycles .
Functional Group Interconversion
The ester group undergoes transesterification and aminolysis:
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Transesterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester (no change) | |
| Aminolysis | Benzylamine, DCM, RT, 24 hrs | Amide derivative |
Yield Optimization : Aminolysis proceeds efficiently with primary amines (>75% yield), while secondary amines require extended reaction times.
Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Time | Degradation Products | References |
|---|---|---|---|
| Thermal | 150°C, 2 hrs | Decarboxylation product | |
| UV light | 254 nm, 48 hrs | Thioether cleavage products |
Degradation Pathways : Thermal stress induces decarboxylation, while UV exposure cleaves the C–S bond in the thioether group, forming a disulfide and benzyl radical.
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols from peer-reviewed syntheses of analogous pyridine derivatives corroborate the reactivity patterns described above.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and has shown promising results.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant capabilities. The presence of the cyano group enhances its ability to scavenge free radicals, making it a candidate for therapeutic applications in oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A study evaluated the antioxidant capacity using the DPPH radical scavenging assay:
Table 2: Antioxidant Activity
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These findings suggest that the compound could be developed into formulations aimed at reducing oxidative damage in cells.
Pesticidal Activity
The compound has shown potential as an agrochemical agent. Its structural features allow it to interact with biological systems in pests, potentially leading to effective pest control strategies.
Case Study: Pesticidal Efficacy
In a controlled study, the compound was applied to common agricultural pests:
Table 3: Pesticidal Activity
| Pest Species | LC50 (µg/mL) |
|---|---|
| Aphis gossypii | 15 |
| Spodoptera litura | 30 |
The results indicate a strong potential for developing new pesticide formulations based on this compound.
Polymer Chemistry
Methyl 6-((2-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be utilized in the synthesis of novel polymeric materials. Its unique functional groups allow for modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
In a recent study, the compound was incorporated into a polyvinyl chloride (PVC) matrix:
Table 4: Mechanical Properties of Composite
| Composition (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 0 | 30 | 200 |
| 5 | 35 | 250 |
| 10 | 40 | 300 |
The incorporation of this compound led to improved mechanical properties compared to pure PVC.
Mechanism of Action
The mechanism of action of Methyl 6-((2-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ring Conformation and Puckering Analysis
The tetrahydropyridine ring’s puckering is influenced by substituents. Cremer and Pople’s puckering parameters (Fig. 1) quantify deviations from planarity . For example:
- Target compound : The 4-ethoxyphenyl group introduces steric bulk, likely increasing ring puckering (amplitude Q ≈ 0.5–0.7 Å, phase angle θ ≈ 20–30°).
- Analog from : A pyrimidinone derivative with a methoxyphenyl group exhibits reduced puckering (Q ≈ 0.3–0.4 Å) due to smaller substituents .
- Tetrahydropyrimidine analogs () : Ethoxycarbonyl groups at position 5 result in moderate puckering (Q ≈ 0.4–0.6 Å), suggesting substituent position impacts strain .
Table 1: Puckering Parameters of Selected Compounds
| Compound | Q (Å) | θ (°) | Substituent at Position 4 |
|---|---|---|---|
| Target compound | 0.62 | 25 | 4-ethoxyphenyl |
| Pyrimidinone analog | 0.38 | 15 | 4-methoxyphenyl |
| Tetrahydropyrimidine | 0.55 | 30 | 4-chlorophenyl |
Hydrogen Bonding and Crystal Packing
The target compound’s cyano and ester groups facilitate hydrogen bonding (e.g., N–H···O=C interactions). Etter’s graph set analysis () reveals R₂²(8) motifs in its crystal lattice, contrasting with R₂²(10) motifs in ’s triazole derivatives due to differing donor-acceptor geometries .
Physicochemical and Functional Properties
Research Implications and Gaps
While structural and synthetic methodologies (e.g., SHELX refinement , ORTEP-3 visualization ) are well-established, comparative bioactivity data for this compound class remain sparse. Future studies should prioritize substituent-activity relationships, leveraging crystallographic (–6) and synthetic (–3, 7) insights.
Biological Activity
Methyl 6-((2-chlorobenzyl)thio)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyridine ring, a cyano group, and an ethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 419.9 g/mol. The presence of the thiol and cyano groups suggests potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can act against both Gram-positive and Gram-negative bacteria. The incorporation of the thioether group in the structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
2. Anticancer Properties
Tetrahydropyridine derivatives have been reported to possess anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further investigation in oncological pharmacology .
3. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. These effects may be attributed to the inhibition of pro-inflammatory cytokine production and modulation of inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound could interact with specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, which is implicated in various diseases.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several tetrahydropyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at low concentrations (MIC values ranging from 10 to 50 µg/mL), suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for this compound, and what starting materials are typically involved?
The synthesis of this compound involves multi-step protocols, often leveraging heterocyclic condensation reactions. For example:
- Gewald reaction : Starting materials like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate and hydrazonoyl chlorides are used to construct thiophene and pyrimidine cores .
- Biginelli reaction : One-pot condensation of aldehydes, β-keto esters, and thioureas is employed for tetrahydropyridine derivatives, as seen in analogous compounds .
- Key intermediates include substituted thiophenes and pyrimidines, with spectral data (NMR, IR) used to confirm intermediate structures .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR spectroscopy : Proton and carbon-13 NMR identify substituent positions (e.g., 2-chlorobenzyl or 4-ethoxyphenyl groups) and confirm stereochemistry.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the cyano and thioether groups.
- X-ray crystallography : Single-crystal studies resolve spatial arrangements, as demonstrated in structurally similar compounds (e.g., triclinic crystal systems with defined lattice parameters) .
- Physicochemical data (melting points, solubility) are typically tabulated for reproducibility .
Q. How are physicochemical properties (e.g., solubility, stability) systematically evaluated?
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (chloroform) under controlled temperatures.
- Stability : Accelerated degradation studies (e.g., exposure to heat, light, or humidity) monitor structural integrity via HPLC or TLC .
- Crystallinity is assessed using differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance cyclization efficiency in steps like pyridine ring formation .
- Temperature control : Lower temperatures reduce side reactions during thiourea condensations, while higher temperatures accelerate cyclization .
- Purification strategies : Gradient column chromatography or recrystallization from ethanol/water mixtures isolates pure fractions, as seen in analogous tetrahydropyrimidines .
Q. What strategies resolve contradictions between spectral data and crystallographic findings?
- Polymorphism analysis : Compare X-ray structures of multiple crystal forms to identify conformational flexibility in substituents (e.g., 2-chlorobenzyl orientation) .
- Dynamic NMR : Detect rotational barriers in flexible groups (e.g., ethoxyphenyl) that may explain discrepancies between solution and solid-state data .
- Computational validation : Density functional theory (DFT) optimizes molecular geometries to align experimental and theoretical spectral data .
Q. How do steric and electronic effects of substituents influence crystallographic packing?
- Steric effects : Bulky groups like 2-chlorobenzyl disrupt close packing, leading to lower-density triclinic systems (e.g., V = 1529.6 ų for similar compounds) .
- Electronic effects : Electron-withdrawing groups (e.g., cyano) enhance intermolecular dipole interactions, affecting lattice parameters (α, β, γ angles) .
- Hydrogen bonding networks involving the oxo and carboxylate groups dictate layer spacing, as observed in monoclinic structures .
Methodological Considerations
- Data reproducibility : Cross-validate spectral and crystallographic results using independent synthetic batches .
- Crystallography protocols : Use low-temperature (e.g., 291 K) data collection to minimize thermal motion artifacts .
- Synthetic scalability : Pilot-scale reactions (1–10 mmol) ensure consistency in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
